(8E)-2,6-dimethyl-2,8-undecadiene, also known as 2,6-dimethylundeca-2,8-diene, is a hydrocarbon compound characterized by its diene structure featuring two double bonds. The compound's molecular formula is , with a molecular weight of 180.33 g/mol. It is classified as a diene due to the presence of two conjugated double bonds in its structure. This compound has garnered interest in various fields, including organic chemistry and industrial applications.
The synthesis of (8E)-2,6-dimethyl-2,8-undecadiene can be achieved through several methods:
The choice of reagents and reaction conditions significantly influences the yield and purity of (8E)-2,6-dimethyl-2,8-undecadiene. The use of Grignard reagents allows for precise control over the reaction conditions, while catalytic methods can provide higher throughput for industrial applications.
The molecular structure of (8E)-2,6-dimethyl-2,8-undecadiene features:
Property | Value |
---|---|
Molecular Weight | 180.33 g/mol |
InChI | InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H... |
Isomeric SMILES | CC/C=C/CC(C)CCC=C(C)C |
Canonical SMILES | CCC=CCC(C)CCC=C(C)C |
The structure consists of a linear chain with two double bonds located at positions 2 and 8 along the carbon backbone.
(8E)-2,6-dimethyl-2,8-undecadiene is capable of undergoing several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (8E)-2,6-dimethyl-2,8-undecadiene varies based on the type of reaction it undergoes. In electrophilic addition reactions, the double bonds act as nucleophiles that attack electrophilic species to form addition products. The specific pathways involved depend on the reaction conditions and reagents used.
(8E)-2,6-dimethyl-2,8-undecadiene is a colorless liquid at room temperature with a characteristic odor typical of aliphatic hydrocarbons.
Key chemical properties include:
(8E)-2,6-dimethyl-2,8-undecadiene has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: